molecular formula C19H27K3O12S2 B13452153 DihydroIdebenone10'-Carboxylate1,4-O-DisulfateTripotassiumSalt

DihydroIdebenone10'-Carboxylate1,4-O-DisulfateTripotassiumSalt

Cat. No.: B13452153
M. Wt: 628.8 g/mol
InChI Key: ZOHKEYXZYRBSCU-UHFFFAOYSA-K
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Description

DihydroIdebenone10’-Carboxylate1,4-O-DisulfateTripotassiumSalt: is a synthetic compound derived from idebenone, an analogue of ubiquinone Idebenone is known for its antioxidant properties and its role in protecting cells from oxidative damage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DihydroIdebenone10’-Carboxylate1,4-O-DisulfateTripotassiumSalt involves multiple steps, starting from idebenone. The process typically includes the carboxylation of idebenone followed by the introduction of disulfate groups. The reaction conditions often require the use of strong acids and bases, as well as specific catalysts to facilitate the reactions.

Industrial Production Methods: In an industrial setting, the production of DihydroIdebenone10’-Carboxylate1,4-O-DisulfateTripotassiumSalt is scaled up using large reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: DihydroIdebenone10’-Carboxylate1,4-O-DisulfateTripotassiumSalt can undergo oxidation reactions, where it loses electrons and forms oxidized products.

    Reduction: The compound can also be reduced, gaining electrons and forming reduced products.

    Substitution: It can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry: DihydroIdebenone10’-Carboxylate1,4-O-DisulfateTripotassiumSalt is used as a reagent in organic synthesis, particularly in the formation of complex molecules.

Biology: In biological research, this compound is studied for its antioxidant properties and its potential to protect cells from oxidative stress.

Medicine: The compound is being investigated for its potential therapeutic effects in treating conditions related to oxidative damage, such as neurodegenerative diseases.

Industry: In the industrial sector, DihydroIdebenone10’-Carboxylate1,4-O-DisulfateTripotassiumSalt is used in the production of various chemical products, including pharmaceuticals and cosmetics.

Mechanism of Action

The mechanism of action of DihydroIdebenone10’-Carboxylate1,4-O-DisulfateTripotassiumSalt involves its interaction with cellular components to reduce oxidative stress. It acts by donating electrons to neutralize free radicals, thereby preventing cellular damage. The compound targets mitochondrial pathways, enhancing ATP production and protecting mitochondrial membranes from oxidative damage.

Comparison with Similar Compounds

    Idebenone: The parent compound, known for its antioxidant properties.

    Coenzyme Q10: Another ubiquinone analogue with similar antioxidant effects.

    MitoQ: A mitochondria-targeted antioxidant.

Uniqueness: DihydroIdebenone10’-Carboxylate1,4-O-DisulfateTripotassiumSalt is unique due to its specific structural modifications, which enhance its solubility and stability compared to similar compounds. These modifications also improve its ability to target and protect mitochondrial membranes.

Properties

Molecular Formula

C19H27K3O12S2

Molecular Weight

628.8 g/mol

IUPAC Name

tripotassium;10-(4,5-dimethoxy-2-methyl-3,6-disulfonatooxyphenyl)decanoate

InChI

InChI=1S/C19H30O12S2.3K/c1-13-14(11-9-7-5-4-6-8-10-12-15(20)21)17(31-33(25,26)27)19(29-3)18(28-2)16(13)30-32(22,23)24;;;/h4-12H2,1-3H3,(H,20,21)(H,22,23,24)(H,25,26,27);;;/q;3*+1/p-3

InChI Key

ZOHKEYXZYRBSCU-UHFFFAOYSA-K

Canonical SMILES

CC1=C(C(=C(C(=C1OS(=O)(=O)[O-])OC)OC)OS(=O)(=O)[O-])CCCCCCCCCC(=O)[O-].[K+].[K+].[K+]

Origin of Product

United States

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